2-amino-4-phenethylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-phenethylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-phenethylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-amino-4-phenethylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as topoisomerase I, which is crucial for DNA replication and cell division. This inhibition can lead to the disruption of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.
Pyrimido[4,5-d]pyrimidine derivatives: Exhibit varied biological activities, including antiproliferative, antioxidant, and anti-inflammatory properties.
Uniqueness
2-amino-4-phenethylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione stands out due to its unique thiazolo[4,5-d]pyrimidine core, which imparts distinct biological activities. Its potential as a topoisomerase I inhibitor makes it a promising candidate for anticancer drug development .
Properties
IUPAC Name |
2-amino-4-(2-phenylethyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c14-12-15-10-9(20-12)11(18)16-13(19)17(10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,14,15)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOCXMILQKELLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C(=O)NC2=O)SC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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